molecular formula C31H30FN5S B11088187 1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11088187
M. Wt: 523.7 g/mol
InChI Key: LKQLPVNUFOWRTJ-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of azulene derivatives, which are characterized by their unique bicyclic structure containing a seven-membered ring fused to a five-membered ring.
  • The compound’s chemical formula is C30H26N4FS, and its molecular weight is approximately 474.56 g/mol.
  • It features a triazacyclopenta[cd]azulene core with additional substituents: a 4-fluorophenyl group, an amino-methyl group, and two 4-methylphenyl groups.
  • While I couldn’t find specific literature on this exact compound, azulenes and their derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
  • Preparation Methods

    • Unfortunately, I don’t have direct information on the synthetic routes or industrial production methods for this specific compound. azulene derivatives are often synthesized through multistep reactions involving cyclization, substitution, and functional group transformations.
    • Researchers might explore various strategies, such as cyclization of suitable precursors or modification of existing azulene derivatives.
  • Chemical Reactions Analysis

    • Given its complex structure, this compound could undergo various reactions:

        Oxidation: Oxidative processes could lead to the formation of new functional groups.

        Reduction: Reduction reactions might reduce specific substituents or alter the azulene core.

        Substitution: Substituents (e.g., fluorophenyl, methyl) could be replaced by other groups.

    • Common reagents and conditions would depend on the specific reaction type, but typical reagents include strong acids, bases, and transition metal catalysts.
    • Major products would vary based on the reaction conditions and starting materials.
  • Scientific Research Applications

    • Azulene derivatives have been explored in various fields:

        Chemistry: As building blocks for novel materials and ligands.

        Biology: Investigating their potential as anti-inflammatory agents or enzyme inhibitors.

        Medicine: Exploring their cytotoxicity and potential anticancer properties.

        Industry: Developing azulene-based dyes, sensors, and materials.

    • Researchers would need to assess this specific compound’s properties to determine its suitability for these applications.
  • Mechanism of Action

    • Without specific data on this compound, I can’t provide a precise mechanism. azulenes often interact with biological targets via π-π stacking, hydrogen bonding, or hydrophobic interactions.
    • Molecular targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a list of similar compounds for direct comparison. researchers would likely compare this compound’s structure, properties, and biological activities with other azulene derivatives.

    Remember that while I’ve provided general insights, further research would be necessary to explore this compound’s specific characteristics and applications.

    Properties

    Molecular Formula

    C31H30FN5S

    Molecular Weight

    523.7 g/mol

    IUPAC Name

    2-[(4-fluoroanilino)methyl]-N,6-bis(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

    InChI

    InChI=1S/C31H30FN5S/c1-20-6-10-22(11-7-20)28-26-5-3-4-18-36-27(19-33-24-16-12-23(32)13-17-24)35-37(31(26)36)29(28)30(38)34-25-14-8-21(2)9-15-25/h6-17,33H,3-5,18-19H2,1-2H3,(H,34,38)

    InChI Key

    LKQLPVNUFOWRTJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)F)C(=S)NC6=CC=C(C=C6)C

    Origin of Product

    United States

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